8-chloro-3-(4-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
CAS No.: 687580-16-1
Cat. No.: VC5198412
Molecular Formula: C17H14Cl2N2O2
Molecular Weight: 349.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 687580-16-1 |
|---|---|
| Molecular Formula | C17H14Cl2N2O2 |
| Molecular Weight | 349.21 |
| IUPAC Name | 4-chloro-10-(4-chlorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
| Standard InChI | InChI=1S/C17H14Cl2N2O2/c1-17-9-14(13-8-11(19)4-7-15(13)23-17)20-16(22)21(17)12-5-2-10(18)3-6-12/h2-8,14H,9H2,1H3,(H,20,22) |
| Standard InChI Key | PYUJBPVTJFZSPC-UHFFFAOYSA-N |
| SMILES | CC12CC(C3=C(O1)C=CC(=C3)Cl)NC(=O)N2C4=CC=C(C=C4)Cl |
Introduction
8-Chloro-3-(4-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g]135oxadiazocin-4(3H)-one is a complex organic compound belonging to the oxadiazocin class, which features a unique fused ring system. This compound is of interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anti-cancer properties. Its molecular formula is C17H15Cl2N3O, indicating the presence of two chlorine atoms, three nitrogen atoms, and one oxygen atom within its structure.
Structural Features
The structural formula of 8-chloro-3-(4-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g] oxadiazocin-4(3H)-one highlights its complex bicyclic nature, incorporating an oxadiazole moiety. This structural complexity contributes to its potential biological activity and reactivity in chemical reactions.
| Structural Component | Description |
|---|---|
| Oxadiazole Moiety | Part of the fused ring system contributing to biological activity. |
| Chlorine Substituents | Two chlorine atoms are present, which can affect reactivity and biological interaction. |
| Methyl Group | A methyl group is attached to the ring system, influencing its physical and chemical properties. |
Synthesis and Chemical Reactions
The synthesis of 8-chloro-3-(4-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g] oxadiazocin-4(3H)-one typically involves multiple steps, often requiring strong bases like lithium diisopropylamide to facilitate reactions under controlled conditions. This compound can participate in various chemical reactions typical for heterocycles, which are crucial for modifying its properties or synthesizing derivatives with enhanced biological activity.
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